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Compound of Interest

Compound Name: Milvexian

Cat. No.: B3324122 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on adjusting milvexian dosage in preclinical and clinical models of

renal or hepatic impairment. The information is presented in a question-and-answer format to

address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of milvexian?

A1: In a clinical study involving participants with moderate to severe renal impairment, a single

60 mg dose of milvexian resulted in an increase in overall drug exposure.[1][2][3] The

maximum concentration (Cmax) of milvexian remained similar across all groups, but the area

under the curve (AUC) was 41% higher in participants with an eGFR of 30 mL/min/1.73 m² and

54% higher in those with an eGFR of 15 mL/min/1.73 m² compared to individuals with normal

renal function.[1][2][3] The half-life of the drug was also prolonged in participants with moderate

(18.0 h) and severe (17.7 h) renal impairment compared to those with normal renal function

(13.8 h).[1][2][3] Despite these changes, the single dose was found to be safe and well-

tolerated.[1][2][3]

Q2: Is a dose adjustment for milvexian required in patients with renal impairment?

A2: While pharmacokinetic data show increased exposure with worsening renal function,

studies suggest that milvexian has a favorable safety profile in this population.[1][4] Milvexian
has a low renal excretion rate, estimated to be below 20%.[1][5] A single 60 mg dose was well-
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tolerated in individuals with moderate to severe renal impairment, with no serious adverse or

bleeding events reported.[1][2][3] However, for chronic dosing regimens or in patients with end-

stage renal disease, the increased exposure should be taken into consideration, and careful

monitoring is advised.[1]

Q3: What is the impact of hepatic impairment on the pharmacokinetics of milvexian?

A3: A study in participants with mild (Child-Pugh class A) and moderate (Child-Pugh class B)

hepatic impairment showed slight increases in the exposure to both total and unbound

milvexian after a single 60 mg dose.[6] For total milvexian, the maximum concentration

(Cmax) and the area under the curve (AUC) increased by up to 18%.[6] For unbound

milvexian, the Cmax increased by up to 40% and the AUC by up to 30%.[6] The drug was

well-tolerated in these populations.[6][7][8]

Q4: Is it necessary to adjust the dosage of milvexian in patients with hepatic impairment?

A4: Based on the observed pharmacokinetic changes, it is considered unlikely that dose

adjustments for milvexian will be necessary for patients with mild to moderate hepatic

impairment.[6][7][8] Milvexian is primarily metabolized by CYP3A4, with minor contributions

from CYP3A5.[6] The disposition of the drug involves both metabolism and direct biliary

excretion.[6][9] The conducted studies have shown that a single 60 mg dose was safe and well-

tolerated in individuals with mild to moderate liver dysfunction.[6][7][8]

Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations of milvexian in a renal impairment model.

Possible Cause 1: Severity of renal impairment.

Troubleshooting: Confirm the estimated glomerular filtration rate (eGFR) or creatinine

clearance (CrCl) of the experimental subjects. Increased milvexian exposure is correlated

with the severity of renal impairment.[1][2][3]

Possible Cause 2: Concomitant medications.

Troubleshooting: Milvexian is metabolized by CYP3A4/5 and is a substrate of P-gp.[10]

Co-administration of strong inhibitors of these pathways could increase milvexian

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9553801/
https://www.researchgate.net/publication/362352164_Single-Dose_Pharmacokinetics_of_Milvexian_in_Participants_with_Normal_Renal_Function_and_Participants_with_Moderate_or_Severe_Renal_Impairment
https://pubmed.ncbi.nlm.nih.gov/35906349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9553801/
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://pubmed.ncbi.nlm.nih.gov/35262846/
https://www.researchgate.net/publication/359120244_Single-Dose_Pharmacokinetics_of_Milvexian_in_Participants_with_Mild_or_Moderate_Hepatic_Impairment_Compared_with_Healthy_Participants
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://pubmed.ncbi.nlm.nih.gov/35262846/
https://www.researchgate.net/publication/359120244_Single-Dose_Pharmacokinetics_of_Milvexian_in_Participants_with_Mild_or_Moderate_Hepatic_Impairment_Compared_with_Healthy_Participants
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2399721
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249726/
https://pubmed.ncbi.nlm.nih.gov/35262846/
https://www.researchgate.net/publication/359120244_Single-Dose_Pharmacokinetics_of_Milvexian_in_Participants_with_Mild_or_Moderate_Hepatic_Impairment_Compared_with_Healthy_Participants
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9553801/
https://www.researchgate.net/publication/362352164_Single-Dose_Pharmacokinetics_of_Milvexian_in_Participants_with_Normal_Renal_Function_and_Participants_with_Moderate_or_Severe_Renal_Impairment
https://pubmed.ncbi.nlm.nih.gov/35906349/
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.researchgate.net/publication/354452688_Discovery_of_Milvexian_a_High-Affinity_Orally_Bioavailable_Inhibitor_of_Factor_XIa_in_Clinical_Studies_for_Antithrombotic_Therapy
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


exposure. Review all co-administered drugs for potential interactions.

Possible Cause 3: Assay variability.

Troubleshooting: Ensure that the bioanalytical method for quantifying milvexian is

validated and that sample collection and processing have been performed correctly.

Issue: Inconsistent pharmacokinetic results in a hepatic impairment study.

Possible Cause 1: Variability in hepatic function.

Troubleshooting: The Child-Pugh score is a key determinant of hepatic function.[11]

Ensure that subjects are accurately stratified based on their Child-Pugh classification.

Liver disease can be heterogeneous, leading to variability in drug metabolism even within

the same classification.[12]

Possible Cause 2: Altered protein binding.

Troubleshooting: Hepatic impairment can lead to changes in plasma protein

concentrations, which may affect the unbound, active fraction of milvexian.[13] Consider

measuring both total and unbound drug concentrations.

Possible Cause 3: Food effects.

Troubleshooting: The presence of food can increase the bioavailability of milvexian.[5]

Standardize feeding protocols across all study groups to minimize this source of variability.

Data Presentation
Table 1: Pharmacokinetic Parameters of Milvexian in Renal Impairment

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pharmacologyonline.silae.it/files/newsletter/2019/vol2/PhOL_2019_2_NL011_Hossain.pdf
https://www.wolterskluwer.com/en/expert-insights/developing-dosing-recommendations-for-patients-with-liver-disease
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.researchgate.net/figure/Effects-of-hepatic-impairment-on-a-total-and-b-unbound-milvexian-pharmacokinetic_fig3_359120244
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841437/
https://www.benchchem.com/product/b3324122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Normal Renal
Function (eGFR ≥
90 mL/min/1.73 m²)

Moderate Renal
Impairment (eGFR
30 to ≤ 59
mL/min/1.73 m²)

Severe Renal
Impairment (eGFR
< 30 mL/min/1.73
m²)

Cmax Similar across groups Similar across groups Similar across groups

AUC Increase - 41% (at eGFR 30) 54% (at eGFR 15)

Tmax (median) 4.5 - 5.0 h 4.5 - 5.0 h 4.5 - 5.0 h

Half-life (t1/2) 13.8 h 18.0 h 17.7 h

Data from a single 60

mg dose study.[1][2]

[3]

Table 2: Pharmacokinetic Parameters of Milvexian in Hepatic Impairment

Parameter
Normal Hepatic
Function

Mild Hepatic
Impairment (Child-
Pugh A)

Moderate Hepatic
Impairment (Child-
Pugh B)

Total Milvexian Cmax

Increase
- Up to 18% Up to 18%

Total Milvexian AUC

Increase
- Up to 18% Up to 18%

Unbound Milvexian

Cmax Increase
- Up to 40% Up to 40%

Unbound Milvexian

AUC Increase
- Up to 30% Up to 30%

Tmax (median) 2.0 - 4.0 h 2.0 - 4.0 h 2.0 - 4.0 h

Half-life (t1/2) 11.9 - 15.0 h 11.9 - 15.0 h 11.9 - 15.0 h

Data from a single 60

mg dose study.[6]
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Experimental Protocols
Renal Impairment Study Methodology

This was an open-label, parallel-group study.[1][3]

Participants: The study enrolled participants into three groups based on their estimated

glomerular filtration rate (eGFR): normal renal function (eGFR ≥ 90 mL/min/1.73 m²),

moderate renal impairment (eGFR ≥ 30 to ≤ 59 mL/min/1.73 m²), and severe renal

impairment (eGFR < 30 mL/min/1.73 m²).[1][3]

Dosing: All participants received a single oral 60 mg dose of milvexian following a standard

meal.[1]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

determine the plasma concentrations of milvexian.

Analysis: Pharmacokinetic parameters such as Cmax, AUC, Tmax, and half-life were

calculated and compared between the groups. A regression analysis was performed to

evaluate the relationship between milvexian exposure and eGFR.[1][3]

Hepatic Impairment Study Methodology

This was an open-label study.[6][7][8]

Participants: The study included participants with mild hepatic impairment (Child-Pugh class

A), moderate hepatic impairment (Child-Pugh class B), and healthy participants with normal

hepatic function.[6][7][8] Healthy participants were matched to those with hepatic impairment

by body weight, age, and sex.[7][8]

Dosing: A single 60 mg dose of milvexian was administered to all participants.[6][7][8]

Pharmacokinetic Sampling: Serial blood samples were collected to measure both total and

unbound plasma concentrations of milvexian.

Analysis: Pharmacokinetic parameters were determined, and an analysis of variance was

performed on the log-transformed exposure parameters.[7][8]
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Caption: Milvexian's mechanism of action in the coagulation cascade.
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Caption: Workflow for assessing milvexian in renal impairment models.
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Caption: Logical framework for milvexian dose adjustment consideration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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